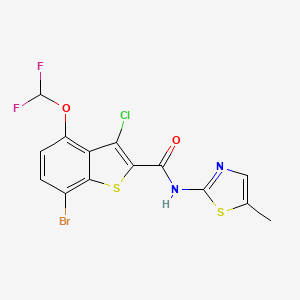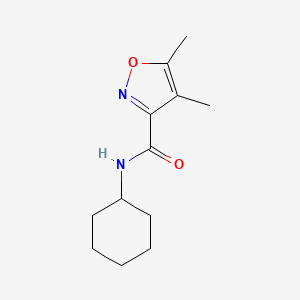![molecular formula C17H24N2O6S B10956068 5-{[5-(Diethylcarbamoyl)-3-(methoxycarbonyl)-4-methylthiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B10956068.png)
5-{[5-(Diethylcarbamoyl)-3-(methoxycarbonyl)-4-methylthiophen-2-yl]amino}-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[5-[(DIETHYLAMINO)CARBONYL]-3-(METHOXYCARBONYL)-4-METHYL-2-THIENYL]AMINO}-5-OXOPENTANOIC ACID is a complex organic compound with a unique structure that includes a thiophene ring, multiple carbonyl groups, and an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-[(DIETHYLAMINO)CARBONYL]-3-(METHOXYCARBONYL)-4-METHYL-2-THIENYL]AMINO}-5-OXOPENTANOIC ACID typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the necessary functional groups through a series of reactions, including esterification, amidation, and carbonylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the amino acid moiety.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis and material science.
Biology
In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for developing new therapeutics.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 5-{[5-[(DIETHYLAMINO)CARBONYL]-3-(METHOXYCARBONYL)-4-METHYL-2-THIENYL]AMINO}-5-OXOPENTANOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-{4-[(DIETHYLAMINO)CARBONYL]ANILINO}-5-OXOPENTANOIC ACID
- 5-[[5-(DIETHYLCARBAMOYL)-3-METHOXYCARBONYL-4-METHYLTHIOPHEN-2-YL]AMINO]-5-OXOPENTANOIC ACID
Uniqueness
Compared to similar compounds, 5-{[5-[(DIETHYLAMINO)CARBONYL]-3-(METHOXYCARBONYL)-4-METHYL-2-THIENYL]AMINO}-5-OXOPENTANOIC ACID stands out due to its specific functional groups and structural configuration. These features confer unique chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H24N2O6S |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
5-[[5-(diethylcarbamoyl)-3-methoxycarbonyl-4-methylthiophen-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H24N2O6S/c1-5-19(6-2)16(23)14-10(3)13(17(24)25-4)15(26-14)18-11(20)8-7-9-12(21)22/h5-9H2,1-4H3,(H,18,20)(H,21,22) |
InChI Key |
RMYKCXKYVNAUAO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)CCCC(=O)O)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-bromo-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10956004.png)
![4-[5-[(4-ethoxyphenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956007.png)
![N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide](/img/structure/B10956012.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10956015.png)
![N'-{[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B10956020.png)
![N-(3-chloro-2-methylphenyl)-7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10956023.png)
![3-[(acetyloxy)methyl]-7-{[(5-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10956024.png)
![(2E)-3-[4-methoxy-3-(phenoxymethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B10956028.png)

![3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(5-methyl-2-nitrophenoxy)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10956056.png)
![N-(3,4-dichlorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10956071.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-{[4-(2,4-dichlorophenyl)-5-{[(3-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10956074.png)
